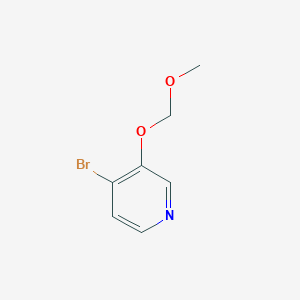

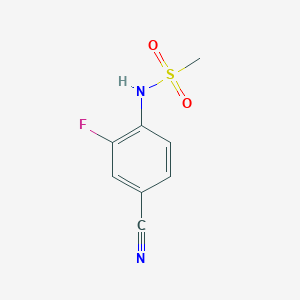

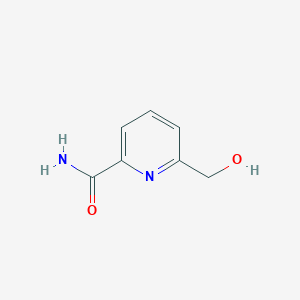

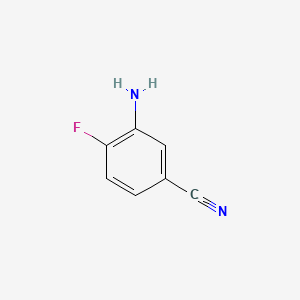

N-(4-氰基-2-氟苯基)甲磺酰胺

描述

N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a compound that belongs to the class of methanesulfonamides, characterized by the presence of a sulfonamide group attached to a methane moiety. While the specific compound is not directly studied in the provided papers, related methanesulfonamide derivatives have been investigated for their structural, spectroscopic, and electronic properties. These studies provide insights into the behavior of similar compounds and can be used to infer some aspects of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives is not explicitly detailed in the provided papers. However, general synthetic approaches for such compounds typically involve the reaction of an appropriate amine with methanesulfonyl chloride under basic conditions. The structural analogs discussed in the papers suggest that the synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide would likely follow a similar pathway, with the potential for optimization based on the specific substituents on the aromatic ring .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives has been extensively studied using various spectroscopic techniques. For instance, the crystal structure of a complex involving a methanesulfonamide derivative revealed the presence of hydrogen bonding and ion pairing, which are crucial for understanding the compound's behavior in different states . Similarly, computational studies using density functional theory (DFT) have been employed to predict the molecular conformation, NMR chemical shifts, and vibrational transitions of related compounds . These studies provide a foundation for analyzing the molecular structure of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Chemical Reactions Analysis

The chemical reactivity of methanesulfonamide derivatives can be inferred from spectroscopic and computational studies. For example, the electronic absorption, vibrational spectra, and nonlinear optical properties of a nitro-substituted methanesulfonamide were investigated, revealing insights into the molecule's reactivity and stability . The presence of electron-withdrawing groups, such as the cyano and fluorine substituents in N-(4-Cyano-2-fluorophenyl)methanesulfonamide, would likely influence its reactivity patterns, potentially enhancing its electrophilic character.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives can vary significantly depending on their molecular structure. The vibrational spectral analysis and thermodynamic properties of these compounds have been studied, providing information on their stability and reactivity . Additionally, the fluorescence response of methanesulfonamide derivatives to strong acids has been explored, indicating potential applications in sensing technologies . These studies suggest that N-(4-Cyano-2-fluorophenyl)methanesulfonamide may exhibit unique physical and chemical properties that could be exploited in various applications.

科学研究应用

晶体结构和生物活性

- 结构分析:N-(4-氟苯基)甲磺酰胺的结构与 N-(4-氰基-2-氟苯基)甲磺酰胺的结构相似,表明其酰胺氢在生物活性过程中定位与受体分子结合,表明具有各种生物相互作用的潜力 (Gowda 等,2007).

化学选择性 N-酰化试剂

- 合成中的化学选择性:关于化学选择性 N-酰化试剂开发的研究已经确定 N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺表现出良好的化学选择性,表明在有机合成和药物开发中具有潜在的应用 (近藤等,2000).

HMG-CoA 还原酶抑制

- 胆固醇生物合成抑制:甲磺酰胺嘧啶和 N-甲磺酰基吡咯取代的化合物,包括与 N-(4-氰基-2-氟苯基)甲磺酰胺相关的衍生物,已被合成并发现可有效抑制 HMG-CoA 还原酶,胆固醇生物合成中的关键酶。这表明其在开发降胆固醇药物中的潜力 (渡边等,1997).

计算和结构研究

- 计算分析:涉及 N-(2-甲基苯基)甲磺酰胺和 N-(3-甲基苯基)甲磺酰胺的研究,这些化合物具有结构相似性,重点是使用 DFT 量子化学方法研究它们的分子构象、NMR 化学位移和振动跃迁。这提供了对相关磺酰胺的物理和化学性质的见解,适用于 N-(4-氰基-2-氟苯基)甲磺酰胺的研究 (Karabacak 等,2010).

分子表面静电势

- 分子相互作用研究:已研究包括与 N-(4-氰基-2-氟苯基)甲磺酰胺在结构上相关的化合物的各种尼美舒利衍生物的分子静电势表面,以了解它们的分子间相互作用。这项研究有助于预测和优化药物设计中的分子相互作用 (Dey 等,2016).

抗氧化活性的量子化学计算

- 抗氧化活性分析:对 N-(3,5-二叔丁基-2-羟基苯基)甲磺酰胺化合物的量子化学计算提供了对其抗氧化活性的见解。这种方法可用于了解 N-(4-氰基-2-氟苯基)甲磺酰胺的抗氧化潜力 (薛等,2022).

安全和危害

The compound has been classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

N-(4-cyano-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULWFZPVQBHQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580590 | |

| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401909-16-8 | |

| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)